An In-depth Technical Guide to the Discovery and Development of Novel "-286" Compounds
An In-depth Technical Guide to the Discovery and Development of Novel "-286" Compounds
Executive Summary: Initial inquiries into the discovery and development of VCH-286, a compound historically associated with HIV research, have revealed a significant lack of publicly available data, suggesting a discontinuation of its development. However, the "-286" designation is shared by two other notable compounds in active, albeit challenging, clinical development: FHD-286, a first-in-class BRG1/BRM inhibitor for oncology, and GSK2556286, a novel antitubercular agent. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols for FHD-286 and GSK2556286, which are likely the compounds of interest for researchers and drug development professionals.
VCH-286: A Discontinued HIV Candidate
VCH-286 was a small-molecule CCR5 receptor antagonist under development for the treatment of HIV infections. The compound was originated by ViroChem Pharma, which was subsequently acquired by Vertex Pharmaceuticals in 2009. The last public update on VCH-286 was in July 2016, noting a lack of recent development activity for its Phase I trial in Canada. Due to the limited available information, it is presumed that the development of VCH-286 has been discontinued.
FHD-286: A First-in-Class BRG1/BRM Inhibitor in Oncology
Discovery and Development
FHD-286 was discovered and developed by Foghorn Therapeutics as a highly potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF chromatin remodeling complex. The compound emerged from Foghorn's proprietary Gene Traffic Control® platform. Preclinical studies demonstrated its anti-tumor activity across a range of hematologic and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.
FHD-286 advanced into Phase I clinical trials for metastatic uveal melanoma (NCT04879017) and relapsed/refractory AML and myelodysplastic syndrome (MDS) (NCT04891757). However, Foghorn Therapeutics has since announced the discontinuation of monotherapy development for metastatic uveal melanoma and AML.
Mechanism of Action
FHD-286 targets the mutually exclusive ATPase subunits of the mSWI/SNF (BAF) chromatin remodeling complex, BRG1 and BRM. By inhibiting the ATPase activity of these subunits, FHD-286 disrupts chromatin remodeling and gene expression, leading to the downregulation of oncogenic pathways and subsequent inhibition of tumor cell proliferation. In preclinical AML models, FHD-286 has been shown to overcome differentiation block and induce differentiation.
Quantitative Data
Table 1: Preclinical Efficacy of FHD-286 in AML Xenograft Model
| Treatment Group | Tumor Volume Change | Survival Benefit |
| Vehicle | Progressive Growth | - |
| FHD-286 | Dose-dependent regression | Significant |
Table 2: Clinical Activity of FHD-286 in Metastatic Uveal Melanoma (NCT04879017)
| Response | Number of Patients |
| Durable Partial Response | 1 |
| Stable Disease | 9 |
Table 3: Phase I Study of FHD-286 in R/R AML/MDS (NCT04891757) - Safety Profile
| Adverse Event (Any Grade) | Frequency |
| Dry Mouth | 27.5% |
| Increased Alanine Aminotransferase | 20% |
| Serious Adverse Event | Frequency |
| Differentiation Syndrome | 10% |
Experimental Protocols
a. In Vitro Cell Line Proliferation Assay:
-
Cell Lines: A diverse panel of cancer cell lines, including hematopoietic cancer cell lines.
-
Method: Cells were plated in 1536-well plates. After 24 hours, compounds were added using a pintool transfer. Cell viability was assessed after 5 days of incubation using CellTiter-Glo (Promega).
-
Analysis: IC50 values were determined from the dose-response curves.
b. Western Blot Analysis:
-
Sample Preparation: Cells were treated with FHD-286 or DMSO for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Procedure: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and incubated with primary antibodies against BRG1, BRM, and other proteins of interest, followed by HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence detection system.
c. In Vivo AML Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Procedure: Mice were inoculated with human AML cells (e.g., MOLM-13). Once tumors were established, mice were randomized to receive vehicle or FHD-286 orally at various doses and schedules.
-
Endpoints: Tumor volume was measured regularly. Survival was monitored. Pharmacodynamic markers were assessed in tumor and surrogate tissues.
d. Clinical Trial Protocol (NCT04891757 - R/R AML/MDS):
-
Study Design: Phase 1, multicenter, open-label, dose-escalation study.
-
Patient Population: Adults with relapsed or refractory AML or MDS who have failed standard therapies.
-
Treatment: FHD-286 administered orally once daily in 28-day cycles.
-
Primary Objective: To assess the safety and tolerability of FHD-286 and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.
GSK2556286 (GSK-286): A Novel Antitubercular Agent
Discovery and Development
GSK2556286 (also known as GSK-286) was identified through a high-throughput screening campaign of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (Mtb) within macrophages. It is a novel chemical entity with a unique mechanism of action related to cholesterol catabolism. Preclinical studies in various animal models demonstrated its efficacy in reducing bacterial load and relapse rates, suggesting its potential to shorten tuberculosis treatment regimens. A Phase I clinical trial (NCT04472897) was initiated to evaluate its safety and pharmacokinetics in healthy volunteers, but the study was terminated based on pre-defined stopping criteria.
Mechanism of Action
GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis. This agonistic activity leads to a significant increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels, in turn, inhibit the catabolism of cholesterol, a crucial carbon source for Mtb during infection. The precise downstream mechanism by which cAMP inhibits cholesterol utilization is still under investigation but is known to be independent of the N-acetyltransferase MtPat.
Quantitative Data
Table 4: In Vitro Activity of GSK2556286
| Parameter | Value |
| Intramacrophage IC50 | < 0.1 µM |
| Extracellular MIC (H37Rv) | > 10 µM |
| Intracellular cAMP increase | ~50-fold |
Table 5: Preclinical Efficacy of GSK2556286 in Mouse Models
| Animal Model | Efficacy Endpoint | Result |
| BALB/c mice | Reduction in relapse rates | Significant |
| Various species (mice, rabbits, monkeys) | In vivo activity | Demonstrated |
Experimental Protocols
a. Intramacrophage Activity Assay:
-
Cell Line: Human macrophage-like cells (e.g., THP-1).
-
Procedure: Macrophages are infected with Mtb. After phagocytosis, extracellular bacteria are removed. The infected cells are then treated with serial dilutions of GSK2556286.
-
Endpoint: After a set incubation period, macrophage viability or intracellular bacterial load (e.g., by CFU counting or reporter strain analysis) is measured to determine the IC50.
b. Measurement of Intracellular cAMP:
-
Bacterial Culture: Mtb is grown in a suitable medium (e.g., 7H9 broth).
-
Treatment: The bacterial culture is treated with GSK2556286 or a vehicle control for a specified duration.
-
Extraction: Bacteria are harvested, and intracellular metabolites are extracted (e.g., using a cold solvent extraction method).
-
Quantification: cAMP levels in the extracts are quantified using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.
c. Mouse Efficacy Studies:
-
Animal Model: BALB/c or C3HeB/FeJ mice are commonly used for TB studies.
-
Infection: Mice are infected with a low-dose aerosol of Mtb to establish a chronic infection.
-
Treatment: After a specified period to allow for infection establishment, mice are treated with GSK2556286, either as a monotherapy or in combination with other anti-TB drugs, administered orally.
-
Endpoints: At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on agar plates and counting colony-forming units (CFUs). Relapse is assessed by extending the study duration after treatment cessation.
d. Clinical Trial Protocol (NCT04472897 - Healthy Volunteers):
-
Study Design: Randomized, double-blind, placebo-controlled, first-in-human, single and multiple ascending dose study.
-
Participant Population: Healthy adult volunteers.
-
Treatment: Single and repeat oral doses of GSK2556286 or placebo. The study also included a food-effect cohort.
-
Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of GSK2556286.
